3-({[3-(3-CHLORO-4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(3,4-DIMETHYLPHENYL)PYRIDAZINE - 1113108-48-7

3-({[3-(3-CHLORO-4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(3,4-DIMETHYLPHENYL)PYRIDAZINE

Catalog Number: EVT-2820581
CAS Number: 1113108-48-7
Molecular Formula: C21H16ClFN4OS
Molecular Weight: 426.89
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(3-Chloro-4-fluorophenyl)-5-(((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a novel heterocyclic compound containing a 1,2,4-oxadiazole ring. It is a member of a series of pyridazinone derivatives containing the 1,3,4-thiadiazole moiety synthesized for their potential antitumor activity []. These compounds have garnered interest in scientific research due to their diverse biological activities, including potential applications in cancer treatment [].

Applications

Based on the limited information available, the primary scientific research application of 3-(3-chloro-4-fluorophenyl)-5-(((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole appears to be related to its potential antitumor activity. This assessment is based on its structural similarity to other pyridazinone derivatives that have shown promising results in inhibiting the growth of cancer cell lines [].

Zopolrestat (1a)

Compound Description: Zopolrestat (1a) is a potent aldose reductase inhibitor. It features a benzothiazole side chain, a key structural element that confers its inhibitory activity. [, ]

Relevance: Although not directly containing the same core structure as 3-(3-chloro-4-fluorophenyl)-5-(((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole, Zopolrestat is relevant due to its potent aldose reductase inhibition. This research focused on exploring alternative heterocyclic structures as surrogates for the benzothiazole side chain of Zopolrestat, aiming to identify novel aldose reductase inhibitors. [, ] This suggests that 3-(3-chloro-4-fluorophenyl)-5-(((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole, containing a 1,2,4-oxadiazole ring, could potentially be investigated for similar biological activity.

3,4-Dihydro-4-oxo-3-[(5,7-difluoro-2-benzoxazolyl)methyl]-1-phthalazineacetic acid (124)

Compound Description: This compound is a potent aldose reductase inhibitor derived from the benzoxazole class of compounds. In studies, it exhibited potent in vitro activity against aldose reductase from human placenta. Additionally, it demonstrated significant oral activity in preventing sorbitol accumulation in rat sciatic nerve, indicating its potential as an orally active therapeutic agent for diabetic complications. []

Relevance: This compound, like the target compound 3-(3-chloro-4-fluorophenyl)-5-(((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole, represents a surrogate for the benzothiazole side chain found in Zopolrestat. The research focused on identifying effective replacements for the benzothiazole moiety while retaining or enhancing aldose reductase inhibitory activity. [] The identification of potent inhibitors like compound 124 within the benzoxazole class highlights the potential of exploring various heterocyclic structures, including 1,2,4-oxadiazole, as promising scaffolds for aldose reductase inhibition.

3,4-Dihydro-4-oxo-3-[[(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-phthalazineacetic acid (139)

Compound Description: This compound represents another potent aldose reductase inhibitor, belonging to the aryl[1,2,4]oxadiazole class. It demonstrated strong in vitro activity against aldose reductase and exhibited oral activity in reducing sorbitol accumulation in rat sciatic nerve, signifying its therapeutic potential for diabetic complications. []

Relevance: This compound shares a crucial structural feature with the target compound 3-(3-chloro-4-fluorophenyl)-5-(((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole – the presence of a 1,2,4-oxadiazole ring. This direct structural similarity highlights the relevance of compound 139. Its potent aldose reductase inhibitory activity and oral efficacy suggest that the 1,2,4-oxadiazole moiety might be a promising pharmacophore for developing novel aldose reductase inhibitors. [] This further strengthens the possibility of 3-(3-chloro-4-fluorophenyl)-5-(((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole possessing similar biological activity.

3-[2-[[3-(Trifluoromethyl)phenyl]amino]-2-thioxoethyl]-3,4-dihydro-4-oxo-1-phthalazineacetic acid (195)

Compound Description: This compound utilizes a thioanilide side chain as a potential surrogate for the benzothiazole moiety in Zopolrestat. It displayed high potency in vitro as an aldose reductase inhibitor. []

Relevance: While not directly containing a 1,2,4-oxadiazole ring, compound 195, like the target compound 3-(3-chloro-4-fluorophenyl)-5-(((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole, exemplifies the exploration of diverse side chains and their impact on aldose reductase inhibitory activity. The research emphasized the significance of the side chain structure for potent activity, indicating that modifications in this region, such as the incorporation of a 1,2,4-oxadiazole ring, could lead to compounds with desirable pharmacological profiles. []

Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate

Compound Description: This compound, containing a 1,2,4-oxadiazole ring directly linked to a thieno[2,3-d]pyrimidine core, exhibited notable antifungal activity against Candida albicans. [, ]

Relevance: Although structurally distinct from 3-(3-chloro-4-fluorophenyl)-5-(((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole in its core structure, this compound shares the presence of a 1,2,4-oxadiazole ring. This shared feature makes it relevant in the context of exploring the potential biological activities associated with 1,2,4-oxadiazole derivatives. The demonstrated antifungal activity of this compound, particularly against Candida albicans, highlights the potential of 1,2,4-oxadiazole derivatives in medicinal chemistry. [, ]

Compound Description: These derivatives, incorporating a 1,3,4-thiadiazole ring linked to a pyridazinone core, were synthesized and evaluated for their antitumor activity against MGC-803 and Bcap-37 cell lines. Notably, compound 5n (2-(tert-butyl)-4-chloro-5-((5-((3-fluorophenyl)amino)-1,3,4-thiadiazol-2-yl)thio)pyridazin-3(2H)-one) exhibited superior antitumor activity compared to other synthesized derivatives. []

Relevance: While these derivatives do not share the 1,2,4-oxadiazole ring present in 3-(3-chloro-4-fluorophenyl)-5-(((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole, they showcase the exploration of structurally related heterocyclic systems for their anticancer potential. The utilization of a pyridazinone core linked to a 1,3,4-thiadiazole ring, and the observed antitumor activities, highlight the potential of exploring different heterocyclic combinations, including 1,2,4-oxadiazole derivatives, for developing novel anticancer agents. []

Properties

CAS Number

1113108-48-7

Product Name

3-({[3-(3-CHLORO-4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(3,4-DIMETHYLPHENYL)PYRIDAZINE

IUPAC Name

3-(3-chloro-4-fluorophenyl)-5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole

Molecular Formula

C21H16ClFN4OS

Molecular Weight

426.89

InChI

InChI=1S/C21H16ClFN4OS/c1-12-3-4-14(9-13(12)2)18-7-8-20(26-25-18)29-11-19-24-21(27-28-19)15-5-6-17(23)16(22)10-15/h3-10H,11H2,1-2H3

InChI Key

NSSHNKDYMBDNQV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C=C4)F)Cl)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.